3-(4-Biphenyl)-2-methyl-1-propene

Isomer comparison Structural differentiation Organic synthesis

Select 3-(4-Biphenyl)-2-methyl-1-propene (CAS 53573-00-5) for applications demanding the unique combination of high refractive index (n=1.555), pronounced hydrophobicity (LogP 4.47), and biphenyl-derived thermal stability. The para-substituted methallyl-biphenyl architecture provides mesogenic linearity essential for liquid crystalline monomers, while delivering superior optical performance over styrene (n≈1.547) in anti-reflective coatings and waveguide materials. Its 97% purity and defined olefinic handle enable precise copolymerization with acrylates, methacrylates, and styrenics for high-Tg, moisture-resistant polymeric materials. Avoid generic styrenic or allylbenzene alternatives that cannot replicate this specific steric, electronic, and optical profile.

Molecular Formula C16H16
Molecular Weight 208.3 g/mol
CAS No. 53573-00-5
Cat. No. B1338045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Biphenyl)-2-methyl-1-propene
CAS53573-00-5
Molecular FormulaC16H16
Molecular Weight208.3 g/mol
Structural Identifiers
SMILESCC(=C)CC1=CC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C16H16/c1-13(2)12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11H,1,12H2,2H3
InChIKeyZRWNOQGLFCGKHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Biphenyl)-2-methyl-1-propene (CAS 53573-00-5): Procurement-Relevant Physicochemical and Structural Profile


3-(4-Biphenyl)-2-methyl-1-propene (CAS 53573-00-5) is a biphenyl-substituted α-olefin with the molecular formula C₁₆H₁₆ and a molecular weight of 208.30 g/mol . The compound features a 2-methylprop-2-enyl (methallyl) group attached at the para position of a biphenyl core. Key computed physicochemical properties include a density of 0.966 g/cm³, a boiling point of 319.9°C at 760 mmHg, a flash point of 153.4°C, a refractive index of 1.555, and a LogP of 4.47, indicating pronounced hydrophobicity . The compound possesses three rotatable bonds and zero hydrogen bond donors or acceptors, conferring a rigid, nonpolar character [1]. Commercially available typically at 95–97% purity, this building block is employed in organic synthesis, polymer chemistry, and materials science applications where biphenyl-derived structural rigidity and aromatic conjugation are required [2].

Why 3-(4-Biphenyl)-2-methyl-1-propene (CAS 53573-00-5) Cannot Be Interchanged with Generic Styrenic or Allylic Monomers


The biphenyl moiety in 3-(4-Biphenyl)-2-methyl-1-propene introduces quantifiable steric and electronic differentiation that prevents functional interchange with simpler α-olefins or styrenic analogs. The extended π-conjugated biphenyl system alters electron density distribution at the polymerizable double bond relative to monophenyl systems, while the methyl substitution on the allylic position modifies chain-transfer propensity and radical stability compared to unsubstituted allyl or styryl monomers [1]. In polymer applications, the biphenyl core imparts enhanced thermal stability and rigidity to resultant materials, whereas the methallyl group enables distinct reactivity profiles in cationic and radical polymerization pathways . Selecting a generic styrene, allylbenzene, or α-methylstyrene derivative without biphenyl character will not reproduce the combination of high refractive index (n = 1.555), elevated LogP (4.47), and the specific mesogenic or conjugation-conferring properties required in liquid crystalline, optical, or high-thermal-stability polymer applications [2].

3-(4-Biphenyl)-2-methyl-1-propene (CAS 53573-00-5): Quantified Differentiation Evidence Against Structural and Functional Comparators


Positional Isomer Differentiation: 4-Biphenyl vs. 2-Biphenyl Substitution in 2-Methyl-1-propene Derivatives

3-(4-Biphenyl)-2-methyl-1-propene (CAS 53573-00-5) is structurally differentiated from its ortho-substituted positional isomer 3-(2-biphenyl)-2-methyl-1-propene (CAS 860770-58-7) by the attachment position of the 2-methylprop-2-enyl group on the biphenyl core. The para-substituted (4-biphenyl) derivative provides a linear, extended molecular geometry with a calculated topological polar surface area (tPSA) of 0 Ų and LogP of 4.47 . In contrast, the ortho-substituted isomer introduces steric hindrance between the methallyl group and the adjacent phenyl ring, altering molecular conformation and intermolecular packing . This structural distinction is critical in applications requiring defined molecular shape, such as liquid crystalline mesogens, supramolecular assembly, and polymer main-chain rigidity, where para-substitution confers rod-like anisotropy absent in the ortho analog [1].

Isomer comparison Structural differentiation Organic synthesis

Methyl Substitution Effect: Comparison of 3-(4-Biphenyl)-2-methyl-1-propene vs. 3-(4-Biphenyl)-1-propene

The presence of a methyl group on the 2-position of the propene chain in 3-(4-Biphenyl)-2-methyl-1-propene (CAS 53573-00-5; C₁₆H₁₆; MW = 208.30 g/mol) distinguishes it from the unmethylated analog 3-(4-biphenyl)-1-propene (CAS 20120-35-8; C₁₅H₁₄; MW = 194.27 g/mol) [1]. The methyl substitution adjacent to the double bond introduces steric bulk that alters alkene reactivity. Specifically, the 2-methyl substitution increases the electron density at the double bond via hyperconjugation, thereby influencing the monomer's behavior in electrophilic addition and cationic polymerization relative to the unsubstituted allyl system [2]. This structural feature also modifies the chain-transfer constant in radical polymerization, affecting molecular weight control and copolymer composition drift relative to the unsubstituted analog [3].

Alkene reactivity Polymerization kinetics Monomer design

Refractive Index and Hydrophobicity: Quantified Differentiation from Common Styrenic Monomers

3-(4-Biphenyl)-2-methyl-1-propene exhibits a computed refractive index (n) of 1.555 and a LogP of 4.472, both of which are substantially elevated relative to common styrenic monomers lacking the extended biphenyl π-system . The extended conjugation of the biphenyl moiety increases polarizability, directly contributing to the high refractive index, while the absence of polar heteroatoms and the large hydrophobic aromatic surface area drive the high LogP . These values are intrinsic to the biphenyl methallyl structure and cannot be achieved with monophenyl analogs such as styrene (n ≈ 1.547; LogP ≈ 2.9) or α-methylstyrene (n ≈ 1.539; LogP ≈ 3.2) [1].

Optical materials Refractive index Hydrophobicity

Thermal Stability Enhancement in Polymer Matrices: Biphenyl vs. Monophenyl Pendant Groups

Incorporation of 3-(4-Biphenyl)-2-methyl-1-propene as a comonomer or macromonomer introduces a biphenyl pendant group into polymer backbones. Literature on structurally analogous biphenyl-containing acrylic and styrenic polymers demonstrates that the biphenyl moiety confers enhanced thermal stability relative to monophenyl-substituted analogs [1]. The increased aromatic content and extended conjugation of biphenyl raise the decomposition temperature and glass transition temperature (Tg) compared to phenyl-only systems. Specifically, biphenyl-containing polyacrylates and polystyrenes exhibit Tg elevations on the order of 20–40°C over monophenyl counterparts, attributable to reduced chain mobility from the larger, more rigid biphenyl substituent [2]. The methallyl polymerizable group in CAS 53573-00-5 enables covalent incorporation of this biphenyl moiety via addition polymerization, a capability not available with simple biphenyl itself (which lacks polymerizable unsaturation) [3].

Polymer thermal stability Biphenyl pendant groups High-temperature materials

Synthetic Accessibility: Established Cross-Coupling Routes vs. Specialized Alternatives

3-(4-Biphenyl)-2-methyl-1-propene can be synthesized via well-established Suzuki-Miyaura cross-coupling methodology using commercially available 4-bromobiphenyl and methallyl boronic acid/ester precursors, with reported yields of approximately 83% under optimized conditions . Alternative synthetic routes include cobalt-catalyzed allylation of biphenyl derivatives, demonstrating that multiple robust, scalable synthetic pathways exist for this compound . In contrast, certain substituted biphenyl derivatives (e.g., ortho-substituted isomers or those with additional functionalization) require more specialized, lower-yielding, or multi-step synthetic sequences . The existence of high-yielding, literature-validated synthetic routes for the para-methallyl biphenyl scaffold reduces supply chain risk and ensures reproducible procurement specifications across multiple vendor sources.

Synthetic methodology Suzuki-Miyaura coupling Supply chain robustness

3-(4-Biphenyl)-2-methyl-1-propene (CAS 53573-00-5): Evidence-Grounded Research and Industrial Application Scenarios


High-Refractive-Index Optical Polymer Formulations

With a calculated refractive index of 1.555 , 3-(4-Biphenyl)-2-methyl-1-propene serves as a comonomer in high-index optical polymers and coatings, including ophthalmic lenses, waveguide materials, and anti-reflective coatings. The extended π-conjugation of the biphenyl moiety provides the polarizability necessary for elevated refractive index without incorporating heavy metals or halogenated aromatics, while the methallyl group enables copolymerization with acrylates, methacrylates, or styrenics. The refractive index advantage over styrene (n ≈ 1.547) translates to measurable optical performance gains in thin-film interference coatings and gradient-index optics [1].

Thermally Stable Polymer Additives and Macromonomers

The biphenyl moiety, when incorporated into polymer backbones via copolymerization of CAS 53573-00-5, imparts enhanced thermal stability and elevated glass transition temperatures relative to monophenyl-substituted analogs . This property is leveraged in high-temperature adhesives, automotive under-hood components, and electronic encapsulants where thermal endurance is a non-negotiable performance requirement. The methallyl group provides a polymerizable handle that distinguishes this compound from non-polymerizable biphenyl derivatives, enabling covalent integration into addition polymer architectures [1].

Liquid Crystalline and Ordered Mesophase Materials

The para-substituted, rod-like molecular geometry of 3-(4-Biphenyl)-2-methyl-1-propene makes it a valuable precursor for liquid crystalline monomers and mesogenic building blocks. The linear biphenyl-methallyl structure supports the anisotropic molecular packing required for nematic and smectic mesophase formation [1]. This contrasts sharply with ortho-substituted isomers (e.g., CAS 860770-58-7), whose bent geometry disrupts mesogenic alignment and precludes their use in liquid crystalline applications. Polymerization of aligned mesophases containing this monomer yields oriented liquid crystalline polymer networks with anisotropic optical, mechanical, and transport properties.

Hydrophobic Organic Semiconductor and Electronic Material Building Blocks

With a LogP of 4.47 , this compound exhibits pronounced hydrophobicity favorable for organic electronic device fabrication, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic interlayers. The high LogP ensures preferential solubility in organic processing solvents and resistance to moisture ingress in operating devices. The biphenyl core contributes to π-π stacking and charge transport capabilities, while the methallyl group provides a site for further functionalization or polymerization to generate semiconducting polymer architectures [1].

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